N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylpropanamide
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylpropanamide
Brand Name:
Vulcanchem
CAS No.:
17307-24-3
VCID:
VC21043197
InChI:
InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)22(18)24(17-9-16-23(3)4)21(25)15-14-20-12-6-5-7-13-20/h5-8,10-13H,9,14-17H2,1-4H3
SMILES:
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CCC2=CC=CC=C2
Molecular Formula:
C22H30N2O
Molecular Weight:
338.5 g/mol
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylpropanamide
CAS No.: 17307-24-3
Cat. No.: VC21043197
Molecular Formula: C22H30N2O
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17307-24-3 |
|---|---|
| Molecular Formula | C22H30N2O |
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylpropanamide |
| Standard InChI | InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)22(18)24(17-9-16-23(3)4)21(25)15-14-20-12-6-5-7-13-20/h5-8,10-13H,9,14-17H2,1-4H3 |
| Standard InChI Key | WKTOWIPEMBNMSJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CCC2=CC=CC=C2 |
| Canonical SMILES | CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CCC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator